(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol
Brand Name: Vulcanchem
CAS No.: 71135-48-3
VCID: VC21096702
InChI: InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
SMILES: CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

CAS No.: 71135-48-3

Cat. No.: VC21096702

Molecular Formula: C22H32O2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol - 71135-48-3

Specification

CAS No. 71135-48-3
Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
IUPAC Name (2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol
Standard InChI InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
Standard InChI Key LSEOITPKTVFFAM-GJLPZIKMSA-N
Isomeric SMILES C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO
SMILES CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Canonical SMILES CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO

Introduction

Physical and Chemical Properties

Basic Physical Properties

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol exists as a colorless oil under standard conditions . This physical state is consistent with many organic compounds containing medium-length carbon chains and unsaturated bonds. The compound's appearance as an oil rather than a crystalline solid can be attributed to its molecular structure, particularly the presence of multiple double bonds that disrupt the potential for tight molecular packing.

The molecular weight of this compound is approximately 328.49 g/mol, which influences its behavior in various chemical and biochemical systems . This moderate molecular weight contributes to its solubility profile and potential for membrane permeability in biological systems.

Key Physical and Chemical Data

Table 1 summarizes the essential physical and chemical properties of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol:

PropertyValueReference
CAS Number71135-48-3
Molecular FormulaC22H32O2
Molecular Weight328.49 g/mol
Physical StateOil
ColorColorless
SolubilityChloroform, Dichloromethane, Ethyl Acetate
Storage ConditionsAmber Vial, -20°C, Under inert atmosphere

Structural Characteristics and Stereochemistry

Molecular Structure Analysis

The name (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol provides detailed information about the compound's structure. The molecule consists of a 12-carbon chain (dodeca) with three double bonds (trien) at positions 2, 6, and 10. The "E" designations indicate that all three double bonds have trans stereochemistry. Additionally, there are methyl groups attached at positions 2, 6, and 10, and the terminal carbon (position 12) is functionalized with a phenylmethoxy (benzyloxy) group, while position 1 contains a hydroxyl group .

Stereochemistry and Configuration

The stereochemistry of this compound is particularly noteworthy, as indicated by the (2E,6E,10E) designation in its name. All three double bonds in the carbon chain adopt the E (trans) configuration, which means that the major substituents at each double bond are positioned on opposite sides of the double bond plane. This specific stereochemical arrangement contributes to a more extended molecular conformation compared to compounds with Z (cis) configuration, affecting its spatial arrangement and potential interactions with other molecules or biological targets.

Chemical Reactivity

Functional Group Reactivity

The presence of multiple functional groups in (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol contributes to its diverse chemical reactivity. The primary alcohol group at position 1 can undergo typical alcohol reactions, including oxidation to aldehydes or carboxylic acids, esterification, and conversion to other functional groups via nucleophilic substitution. These transformations make the compound versatile as a synthetic building block.

The three double bonds in the carbon chain represent potential sites for addition reactions, including hydrogenation, halogenation, and epoxidation. These unsaturated sites can also participate in cycloaddition reactions and other transformations that target carbon-carbon multiple bonds. The reactivity of these double bonds may be influenced by the adjacent methyl groups, which can create steric hindrance or electronic effects that direct the regioselectivity of certain reactions.

The benzyloxy group at position 12 functions as a protecting group for the terminal alcohol. This group can be selectively removed under specific conditions, typically through catalytic hydrogenolysis, to reveal the free alcohol functionality. This selective deprotection capability makes the compound useful in multi-step synthetic sequences where controlled manipulation of functional groups is required.

Stability Considerations

Based on its structural features and the recommended storage conditions, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol likely demonstrates sensitivity to oxidative conditions due to the presence of multiple double bonds. The compound is recommended to be stored under inert atmosphere conditions at low temperatures (-20°C), suggesting potential reactivity with oxygen and sensitivity to thermal degradation .

The benzyloxy protecting group provides stability to the terminal alcohol function, preventing unintended reactions at this site during storage or chemical transformations targeting other parts of the molecule. This protection is particularly important when the compound is used in multi-step synthesis procedures where selective reactivity is essential.

Biological Applications and Significance

Role in Biochemical Pathways

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been identified as an important intermediate in the biosynthesis of essential biomolecules. Specifically, it is involved in the preparation of coenzymes Q and vitamin K, indicating its significance in critical metabolic pathways . Coenzyme Q (ubiquinone) is a vital component of the electron transport chain in mitochondria, essential for cellular energy production, while vitamin K plays a crucial role in blood coagulation and bone metabolism.

The structural features of this compound, particularly its polyunsaturated carbon chain with specific stereochemistry, likely contribute to its recognition by enzymes involved in these biosynthetic pathways. The methyl branches at positions 2, 6, and 10 may serve as recognition elements for specific enzymes, while the terminal functional groups provide sites for further biochemical transformations.

Synthesis Methods

General Synthetic Approaches

The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol typically involves multiple steps to establish the carbon framework with the correct stereochemistry at each double bond. Common approaches may include:

  • Sequential assembly of the carbon chain using organometallic coupling reactions, such as Wittig reactions or cross-coupling methodologies, to establish the required double bonds with E stereochemistry.

  • Introduction of the methyl groups at positions 2, 6, and 10, either during the carbon chain assembly or through subsequent functionalization steps.

  • Installation of the terminal functional groups, including the primary alcohol at position 1 and the benzyloxy group at position 12.

Careful control of reaction conditions is essential to ensure the desired stereochemistry at each double bond. The use of stereoselective reagents and catalysts can help achieve the required E configuration at all three positions.

Protecting Group Strategies

The benzyloxy group in this compound serves as a protecting group for the terminal alcohol functionality. In synthetic approaches, this protection may be introduced through benzylation of a diol precursor, allowing selective transformations at the unprotected alcohol. The benzyl protection can be removed under specific conditions, typically through catalytic hydrogenolysis, to reveal the free alcohol when needed.

This protecting group strategy is particularly important in multi-step syntheses where selective manipulation of functional groups is required. The benzyl group provides stability to the protected alcohol against a wide range of reaction conditions while allowing selective deprotection when needed.

Comparative Analysis with Similar Compounds

Comparison with Farnesol

A structurally related compound to (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is Farnesol (3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol), which shares a similar carbon framework but lacks the terminal benzyloxy group . Farnesol is a naturally occurring sesquiterpene alcohol found in many essential oils and is known for its various biological activities, including antimicrobial and signal transduction properties.

Table 2 presents a comparative analysis of these related compounds:

Property(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-olFarnesol
Molecular FormulaC22H32O2C15H26O
Molecular Weight328.49 g/mol222.37 g/mol
Functional GroupsPrimary alcohol, benzyloxy, three double bondsPrimary alcohol, three double bonds
Natural OccurrenceNot widely reported in natural sourcesFound in many essential oils
Biological ActivityIntermediate in coenzyme Q and vitamin K biosynthesisAntimicrobial, signal transduction, insect pheromone
Physical StateColorless oilColorless to pale yellow oil
References

The primary structural difference between these compounds is the presence of the benzyloxy group in (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, which alters its physical properties, chemical reactivity, and potential biological interactions. The additional aromatic ring and ether linkage increase the molecular weight and likely affect properties such as solubility, membrane permeability, and receptor interactions.

Functional Derivatives and Analogs

Various analogs of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol can be envisioned through modification of key functional groups:

  • Variations in the protecting group at position 12, such as alternative ether protections (e.g., methoxymethyl, tetrahydropyranyl) or silyl protecting groups.

  • Modifications of the hydroxyl group at position 1, including conversion to esters, ethers, or other functional groups.

  • Alterations in the stereochemistry of one or more double bonds to produce geometric isomers with potentially different biological activities.

  • Introduction of additional functional groups along the carbon chain to create more complex derivatives with specialized properties.

These structural variations could lead to compounds with modified physical properties, chemical reactivity, and biological activities, expanding the potential applications in research and development.

Research Applications and Future Perspectives

Current Research Areas

Current research involving (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol primarily focuses on its role as an intermediate in the biosynthesis of important biomolecules, particularly coenzymes Q and vitamin K . This research contributes to the understanding of metabolic pathways and potentially to the development of therapeutic approaches targeting these pathways.

The compound's structural features make it valuable in organic synthesis as a building block for more complex molecules. Its well-defined stereochemistry and functional group arrangement provide a platform for the construction of diverse chemical structures with potential applications in pharmaceutical and materials science.

Future Research Directions

Future research directions for (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may include:

  • Detailed investigation of its specific roles in biosynthetic pathways, including identification of the enzymes that interact with this compound and elucidation of the mechanistic details of these interactions.

  • Development of more efficient synthetic routes to produce the compound with high stereochemical precision and yield, potentially including enzymatic or chemoenzymatic approaches.

  • Exploration of structural analogs with modified functional groups or stereochemistry to identify compounds with enhanced biological activities or specific targeting capabilities.

  • Investigation of potential therapeutic applications based on the compound's involvement in coenzyme Q and vitamin K biosynthesis, particularly in addressing deficiencies or dysfunctions related to these essential biomolecules.

These research directions could expand the understanding of the compound's biological significance and potentially lead to practical applications in medicine and biotechnology.

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